molecular formula C10H7O6S2.C7H6N3O2<br>C17H13N3O8S2 B15179410 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate CAS No. 49735-69-5

2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate

Cat. No.: B15179410
CAS No.: 49735-69-5
M. Wt: 451.4 g/mol
InChI Key: FRJDQOUNVXFENF-UHFFFAOYSA-M
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Description

2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is a complex organic compound with the molecular formula C17H13N3NaO8S2+. It is also known by various synonyms such as Diazole Red Zh and Diazol Scarlet Zh . This compound is characterized by its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to an aromatic ring. The presence of sulfonate groups enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate typically involves the diazotization of 2-methyl-5-nitroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonate. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity is harnessed in coupling reactions to form azo compounds. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of azo dyes and other bioactive compounds .

Properties

CAS No.

49735-69-5

Molecular Formula

C10H7O6S2.C7H6N3O2
C17H13N3O8S2

Molecular Weight

451.4 g/mol

IUPAC Name

2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1

InChI Key

FRJDQOUNVXFENF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O

Origin of Product

United States

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